Binary Functional Switch: Sakuranetin vs. Naringenin in Antiparasitic Activity
In a direct head-to-head comparison using the same experimental platform, sakuranetin exhibited measurable antiparasitic activity across four Leishmania species and Trypanosoma cruzi, whereas naringenin—differing only by the presence of a 7-OH instead of 7-OCH₃—showed no detectable activity [1]. Sakuranetin demonstrated IC₅₀ values between 43 and 52 μg/mL against Leishmania amazonensis, L. braziliensis, L. major, and L. chagasi, and 20.17 μg/mL against T. cruzi trypomastigotes. Naringenin was inactive in all assays. Further methylation at the 4′-position (yielding sakuranetin-4′-methyl ether) abolished all activity, confirming that the specific 7-O-methyl/4′-hydroxy substitution pattern is essential for antiparasitic function [2].
| Evidence Dimension | In vitro antiparasitic activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 43–52 μg/mL (Leishmania spp. promastigotes); IC₅₀ = 20.17 μg/mL (T. cruzi trypomastigotes) |
| Comparator Or Baseline | Naringenin: No detectable activity |
| Quantified Difference | Binary functional switch (active vs. inactive) |
| Conditions | In vitro culture of Leishmania spp. promastigotes/amastigotes and T. cruzi trypomastigotes; compounds isolated from Baccharis retusa DC. leaves |
Why This Matters
Procurement of naringenin as a substitute would yield zero activity in antiparasitic applications, making sakuranetin the only viable choice among structurally proximate flavanones for Leishmania or T. cruzi target-based screening.
- [1] Grecco Sdos S, Reimão JQ, Tempone AG, et al. In vitro antileishmanial and antitrypanosomal activities of flavanones from Baccharis retusa DC. (Asteraceae). Exp Parasitol. 2012;130(2):141-145. doi:10.1016/j.exppara.2011.11.002. View Source
- [2] Grecco Sdos S, Reimão JQ, Tempone AG, et al. In vitro antileishmanial and antitrypanosomal activities of flavanones from Baccharis retusa DC. (Asteraceae). Exp Parasitol. 2012;130(2):141-145. Full text via PubMed PMID: 22143090. View Source
